2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-7(11)8(16)15-6-3-1-2-5(4-6)9(12,13)14/h1-4,7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXNTACFUFRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182608 | |
| Record name | 2,2-Dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2837-61-8 | |
| Record name | 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2-Dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002837618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC136281 | |
| Source | DTP/NCI | |
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| Record name | 2,2-Dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.753 | |
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| Record name | 2,2-Dichloro-N-(3-(trifluoromethyl)phenyl)acetamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29W5UQY385 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Reaction Scheme:
$$
\text{3-(Trifluoromethyl)aniline} + \text{Dichloroacetyl chloride} \xrightarrow[\text{anhydrous conditions}]{\text{base}} \text{this compound}
$$
- Reagents and Conditions:
- Dichloroacetyl chloride as the acylating agent.
- 3-(Trifluoromethyl)aniline as the nucleophile.
- Anhydrous potassium carbonate (K₂CO₃) or triethylamine as a base to neutralize HCl formed.
- Solvent: Dichloromethane (CH₂Cl₂) or acetone.
- Temperature: Typically 0°C to room temperature.
- Reaction time: Several hours under stirring or reflux depending on the solvent.
Key Notes:
- Anhydrous conditions are critical to prevent hydrolysis of dichloroacetyl chloride.
- The base scavenges the HCl byproduct, driving the reaction to completion.
- Dichloromethane is preferred for its inertness and ability to dissolve both reactants.
Detailed Preparation Method from Literature
A representative preparation method adapted from a 2023 study on substituted phenyl acetamides is as follows:
| Step | Procedure Detail |
|---|---|
| 1 | Dissolve 3-(trifluoromethyl)aniline in anhydrous dichloromethane under nitrogen atmosphere. |
| 2 | Add anhydrous potassium carbonate to the solution to act as a base. |
| 3 | Cool the reaction mixture to 0°C to control the exothermicity. |
| 4 | Slowly add dichloroacetyl chloride dropwise with stirring. |
| 5 | Allow the reaction to proceed at room temperature or reflux for several hours. |
| 6 | Monitor the reaction progress by thin-layer chromatography (TLC). |
| 7 | Upon completion, filter off inorganic salts and wash the organic layer with water and brine. |
| 8 | Dry the organic phase over anhydrous magnesium sulfate (MgSO₄). |
| 9 | Concentrate the solution under reduced pressure to yield crude product. |
| 10 | Purify the product by recrystallization or column chromatography. |
This method yields this compound with high purity, confirmed by melting point, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry analyses.
Alternative Synthetic Routes and Modifications
Use of Different Bases and Solvents
- Triethylamine (NEt₃) has been employed as an alternative base to K₂CO₃, facilitating smoother reactions and easier workup due to soluble byproducts.
- Acetone has been used as a solvent under reflux conditions to enhance reaction rates, particularly when substituted anilines with electron-withdrawing groups are involved.
Comparative Data Table of Preparation Parameters
Research Findings and Characterization
- The synthesized this compound shows characteristic IR absorption bands corresponding to amide C=O (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
- ¹H-NMR spectra confirm the aromatic proton environment and amide NH signal.
- ¹³C-NMR spectra show signals for the carbonyl carbon (~165 ppm) and the dichloromethyl carbon (~90 ppm).
- Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 272.05 g/mol.
- Melting point data align with literature values, indicating high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
1. Building Block in Organic Synthesis
- The compound serves as a versatile building block for synthesizing more complex organic molecules. It can participate in various chemical reactions such as substitution, oxidation, and reduction, making it valuable in synthetic organic chemistry.
2. Catalysis
- 2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide has been investigated for its role as a catalyst or catalyst precursor in organic reactions. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact effectively with hydrophobic regions of enzymes or proteins.
Biological Applications
1. Enzyme Inhibition
- Research has highlighted the potential of this compound as an enzyme inhibitor. Its ability to penetrate cell membranes due to the trifluoromethyl group allows it to modulate enzyme activity, which is crucial for therapeutic applications .
2. Antifungal Activity
- A study identified related compounds with strong antifungal properties against various fungal species such as Colletotrichum spp. The compound's structure suggests potential efficacy as a fungicide, with ongoing research aimed at optimizing its bioactivity .
3. Pharmaceutical Research
- The compound is being explored for its therapeutic properties, including anti-inflammatory and anticancer activities. Its unique structural features make it a candidate for developing new therapeutic agents.
Agricultural Applications
1. Agrochemical Development
- This compound is utilized in developing agrochemicals due to its bioactive properties against pests and pathogens. Its synthesis has led to the creation of novel pesticides that exhibit enhanced efficacy against target organisms .
Case Studies
1. Antibacterial Screening
- A study examining related compounds found minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species. This suggests that this compound may possess similar antibacterial properties.
2. Biofilm Inhibition
- Research indicates moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the compound's potential in combating biofilm-associated infections.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
2,2-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS: 33538-09-9)
- Molecular Formula: C₁₀H₇Cl₃F₃NO
- Key Differences: The trifluoromethyl group is positioned at the para position relative to the chloro substituent (vs. meta in the target compound).
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13 in EP3348550A1)
- Molecular Formula : C₁₆H₁₀F₆N₂OS
- Key Differences : Incorporates a benzothiazole ring instead of an aniline group. The benzothiazole moiety enhances π-π stacking and hydrogen-bonding capabilities, which may improve biological activity in medicinal chemistry applications .
Chloroacetamide Herbicides
Structural Insights :
- Alachlor and pretilachlor lack the trifluoromethyl group but share the chloroacetamide backbone. The trifluoromethyl group in the target compound likely enhances resistance to enzymatic degradation compared to alkyl substituents in traditional herbicides .
Anticonvulsant Acetamide Derivatives ()
| Compound ID | Structure | Melting Point (°C) | Biological Activity |
|---|---|---|---|
| 14 | 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | 148–150 | Moderate anticonvulsant |
| 15 | 2-[4-(2-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | 162–164 | High potency in rodent models |
| Target | 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide | N/A | Unknown; structural analog |
Comparison :
- The target compound lacks the piperazine moiety present in Compounds 14–17, which is critical for interacting with neurotransmitter receptors (e.g., serotonin or dopamine receptors) in anticonvulsant activity . Its dichloroacetyl group may confer distinct reactivity but reduced CNS permeability compared to piperazine derivatives.
Crystallographic and Electronic Properties
Biological Activity
2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered interest due to its potential biological activities and applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a unique chemical structure characterized by:
- Molecular Formula : C₁₂H₁₀Cl₂F₃NO
- Molecular Weight : Approximately 312.1151 g/mol
- Functional Groups :
- Dichloroacetamide moiety
- Trifluoromethyl-substituted phenyl ring
- Allyl group
The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating interactions with various biological targets, such as proteins and enzymes .
The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is suggested that:
- The trifluoromethyl group increases lipophilicity, allowing the compound to penetrate cellular membranes effectively.
- The dichloroacetamide group can form hydrogen bonds with target molecules, influencing their activity and potentially modulating biochemical pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antifungal Activity : Studies have demonstrated that similar compounds with trifluoromethyl groups exhibit antifungal properties. For instance, related compounds have shown significant activity against various fungal species such as Botrytis cinerea and Fusarium oxysporum .
- Inhibition of PD-1/PD-L1 Interaction : In drug design research, compounds structurally related to this compound have been tested for their ability to inhibit the PD-1/PD-L1 interaction in immune cells, showing promising results in enhancing immune responses .
- Tubulin Polymerization Inhibition : A study employed a pharmacophore-based virtual screening approach to identify inhibitors of tubulin polymerization. While specific data on this compound were not detailed, it highlights the potential for structural analogs to affect microtubule dynamics, which is critical in cancer therapy .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic methodologies for 2,2-Dichloro-N-[3-(trifluoromethyl)phenyl]acetamide, and how are impurities minimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:
- Chlorination : Use of POCl₃ or dichloromethane as solvents under inert atmospheres to prevent oxidation .
- Coupling Reactions : Potassium carbonate or triethylamine as bases to facilitate amide bond formation .
- Temperature Control : Reactions conducted at 60–80°C to balance yield and side-product formation .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Solvent | Base | Temperature | Yield Optimization Strategy |
|---|---|---|---|---|
| Chlorination | Dichloromethane | - | 0–5°C | Slow addition of Cl₂ gas |
| Amidation | Heptane | K₂CO₃ | 60°C | Reflux with Dean-Stark trap |
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies chloro and trifluoromethyl groups (e.g., δ 7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 308.05) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
Data Contradiction Resolution : Discrepancies in NMR splitting patterns may arise from rotational isomers; variable-temperature NMR or DFT calculations can clarify .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorination in the synthesis?
Chlorination at the 2-position is influenced by:
- Electronic Effects : Electron-withdrawing trifluoromethyl groups direct electrophilic substitution to the meta/para positions .
- Steric Hindrance : Bulky substituents on the phenyl ring favor specific attack sites. Computational studies (e.g., DFT) model transition states to predict regioselectivity .
Experimental Validation : Isotopic labeling (e.g., ³⁶Cl) tracks chlorine incorporation, while X-ray crystallography confirms final structure .
Q. How do chloro and trifluoromethyl groups modulate biological activity?
- Lipophilicity : Trifluoromethyl groups enhance membrane permeability (logP ~2.5) .
- Target Binding : Chloro groups participate in halogen bonding with enzyme active sites (e.g., kinase inhibitors) .
- In Vitro Assays : Antimicrobial activity tested via MIC (Minimum Inhibitory Concentration) against S. aureus (MIC = 8 µg/mL) .
Q. Table 2: Structure-Activity Relationship (SAR) Insights
| Functional Group | Role in Bioactivity | Example Target |
|---|---|---|
| -Cl | Halogen bonding with Ser-OH | Tyrosine kinase |
| -CF₃ | Hydrophobic pocket filling | CYP450 enzymes |
Q. What advanced techniques elucidate intermolecular interactions in crystalline forms?
Q. How are computational methods used to predict pharmacokinetics?
- ADMET Prediction : Software like SwissADME estimates moderate bioavailability (F = 50%) due to moderate solubility (LogS = -3.2) .
- Molecular Dynamics (MD) : Simulates binding to serum albumin (binding free energy ΔG = -8.2 kcal/mol) .
Q. What strategies address discrepancies in spectroscopic data across studies?
- Cross-Validation : Compare NMR with LC-MS/MS fragmentation patterns .
- Isotopic Purity Checks : Use ¹⁹F NMR to confirm trifluoromethyl integrity .
- Collaborative Databases : Reference NIST Chemistry WebBook for standardized IR/UV spectra .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
